4-Trifluoromethyl-a-methyl-DL-phenylalanine
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Overview
Description
4-Trifluoromethyl-a-methyl-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a methyl group on the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-a-methyl-DL-phenylalanine typically involves the introduction of the trifluoromethyl group to the phenylalanine backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl-a-methyl-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis or as intermediates in pharmaceutical compounds .
Scientific Research Applications
4-Trifluoromethyl-a-methyl-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides to study protein interactions and stability.
Medicine: Potential use in the development of novel therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Trifluoromethyl-a-methyl-DL-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The trifluoromethyl group can enhance the stability and bioavailability of these molecules by increasing their hydrophobicity and resistance to enzymatic degradation. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
- 4-Trifluoromethyl-D-phenylalanine
- 4-Trifluoromethyl-L-phenylglycine
- 3-Trifluoromethyl-DL-phenylglycine
- α-Methyl-D-phenylalanine
Comparison: Compared to these similar compounds, 4-Trifluoromethyl-a-methyl-DL-phenylalanine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution can enhance the compound’s stability, hydrophobicity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17) |
InChI Key |
PEYIUMGUVJOYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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